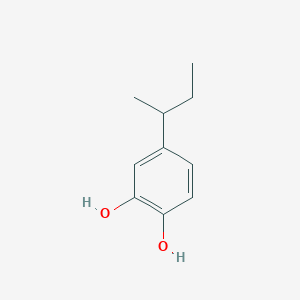
4-(Butan-2-YL)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1,2-diol typically involves the alkylation of catechol. One common method is the Friedel-Crafts alkylation, where catechol reacts with 2-butanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure selective alkylation at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the process parameters are optimized to maximize the output while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of corresponding dihydroxy derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation reactions using halogens in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated catechols.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Butan-2-YL)benzene-1,2-diol is used as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving catechols. It serves as a model substrate for investigating the activity of catechol oxidases and other related enzymes.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of antioxidants, stabilizers, and other specialty chemicals. Its role as an intermediate in the synthesis of polymers and resins is also noteworthy.
Mecanismo De Acción
The mechanism by which 4-(Butan-2-YL)benzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones. These quinones can further participate in redox cycling, generating reactive oxygen species (ROS) that may have biological implications.
Comparación Con Compuestos Similares
Catechol (benzene-1,2-diol): The parent compound, lacking the butan-2-yl group.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of a butan-2-yl group.
4-Ethylcatechol (4-ethylbenzene-1,2-diol): Features an ethyl group in place of the butan-2-yl group.
Uniqueness: 4-(Butan-2-YL)benzene-1,2-diol is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-butan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,11-12H,3H2,1-2H3 |
Clave InChI |
WGGXNHOXAQXOAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


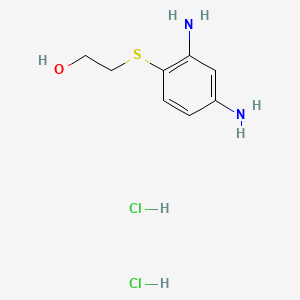
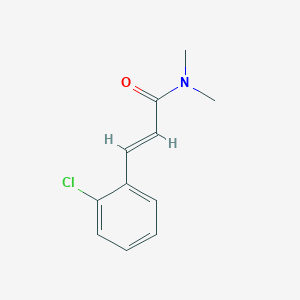
![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
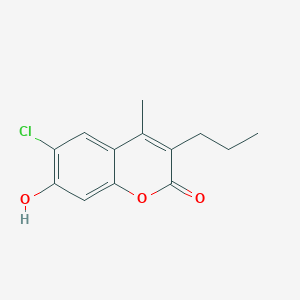
![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)
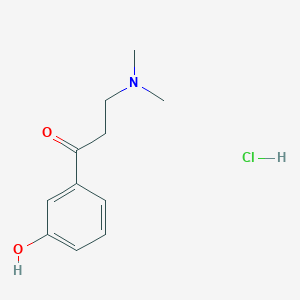
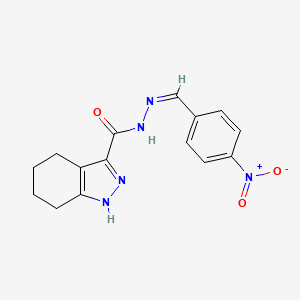
![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)
